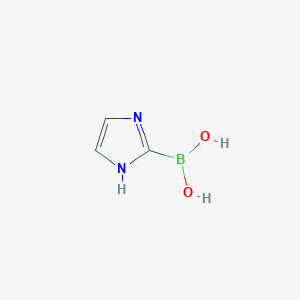

1H-imidazol-2-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

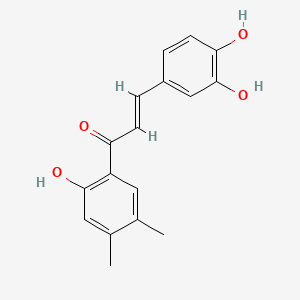

1H-imidazol-2-ylboronic acid is a boronic acid derivative with the molecular formula C3H5BN2O2. This compound is characterized by the presence of an imidazole ring attached to a boronic acid group. It is a versatile reagent widely used in organic synthesis, particularly in the preparation of pyrazolopyrimidine macrocyclic derivatives for treating or preventing TRK-mediated diseases .

Mechanism of Action

Target of Action

Imidazole, a core structure in this compound, is known to interact with various proteins such asMonomeric Sarcosine Oxidase , Nitric Oxide Synthase, inducible , and Serine/threonine-protein kinase pim-1 among others . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Analysis

Biochemical Properties

This interaction is often through the formation of cyclic boronate esters .

Cellular Effects

The specific cellular effects of 1H-imidazol-2-ylboronic acid are not well-documented. Boronic acids are known to influence cellular processes by interacting with biomolecules within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Boronic acids are known to form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acids. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other biomolecules .

Preparation Methods

1H-imidazol-2-ylboronic acid can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1H-imidazol-2-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, often forming new C-B bonds. Common reagents used in these reactions include nickel catalysts, ammonia, and formaldehyde. Major products formed from these reactions include disubstituted imidazoles and other heterocyclic compounds.

Scientific Research Applications

1H-imidazol-2-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-imidazol-2-ylboronic acid can be compared with other boronic acid derivatives and imidazole-containing compounds. Similar compounds include:

- 1H-imidazole-4-boronic acid

- 1H-imidazole-5-boronic acid

- 1H-imidazole-2-carboxylic acid These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific interaction with TRK receptors and its versatility in organic synthesis .

Properties

IUPAC Name |

1H-imidazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHHDHEHOKKQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662804 |

Source

|

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-61-1 |

Source

|

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride](/img/structure/B1148892.png)